5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride involves a multi-step reaction process . The key steps include:
Step 1: Reaction of potassium carbonate (K2CO3) with dimethylformamide (DMF).
Step 2: Heating with potassium carbonate (K2CO3) and sodium iodide (NaI) in acetonitrile.
Step 3: Heating with ammonium formate (HCO2NH4) and palladium on carbon (Pd/C) in methanol.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and vanadium pentoxide (V2O5) in tert-butanol.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may block mitochondrial complex I, leading to mitochondrial dysfunction and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethylamino propyl methacrylamide
- 1-(2-Methoxyphenyl)piperazine hydrobromide
- Lansoprazole sulfide
Uniqueness
This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C20H28ClF3N4O3 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H27F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,15H,4,7-14H2,1H3,(H,24,29);1H |
InChI Key |
IKOSKJRQYNTHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |
Origin of Product |
United States |
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